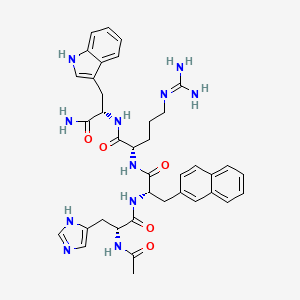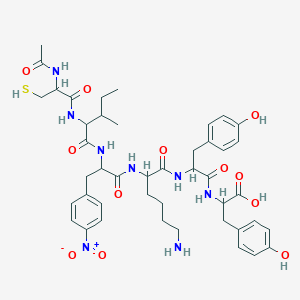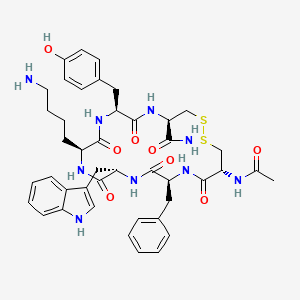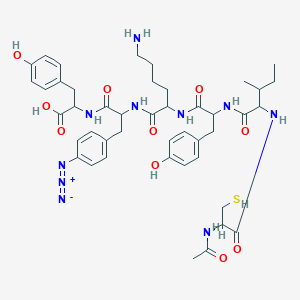
Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” is a synthetic peptide composed of several amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, each protected by a temporary protecting group to prevent unwanted reactions.
For “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH,” the synthesis would involve:
Activation of amino acids: Using reagents like HBTU or DIC to activate the carboxyl group.
Coupling reactions: Sequential addition of amino acids to the resin-bound peptide.
Deprotection: Removal of protecting groups using TFA (trifluoroacetic acid).
Cleavage: Final cleavage of the peptide from the resin.
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the process, allowing for the production of large quantities of peptides with high purity. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: For example, the cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine for disulfide bond formation.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
Scientific Research Applications
Peptides like “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. For example, peptides can mimic hormones or neurotransmitters, binding to their respective receptors and activating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Cys-DL-Ile-DL-Tyr-DL-Lys-DL-Phe-DL-Tyr-OH: A similar peptide without the azide group on the phenylalanine residue.
Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe-DL-Tyr-OH: A variant without the azide modification.
Uniqueness
The presence of the azide group on the phenylalanine residue in “Ac-DL-Cys-DL-xiIle-DL-Tyr-DL-Lys-DL-Phe(4-N3)-DL-Tyr-OH” makes it unique. This modification can be used for click chemistry, a powerful tool for bioconjugation and the development of novel biomolecules.
This framework should help you create a detailed article about the compound
Properties
Molecular Formula |
C44H58N10O10S |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-acetamido-3-sulfanylpropanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-azidophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H58N10O10S/c1-4-25(2)38(52-42(61)37(24-65)47-26(3)55)43(62)50-35(22-28-10-16-31(56)17-11-28)40(59)48-33(7-5-6-20-45)39(58)49-34(21-27-8-14-30(15-9-27)53-54-46)41(60)51-36(44(63)64)23-29-12-18-32(57)19-13-29/h8-19,25,33-38,56-57,65H,4-7,20-24,45H2,1-3H3,(H,47,55)(H,48,59)(H,49,58)(H,50,62)(H,51,60)(H,52,61)(H,63,64) |
InChI Key |
YGJYKNHKRWZTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


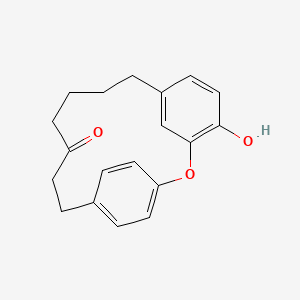
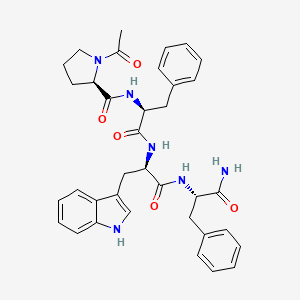
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
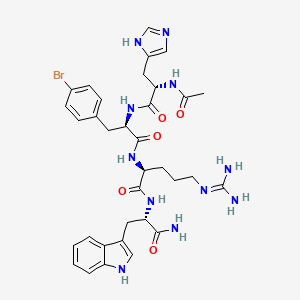
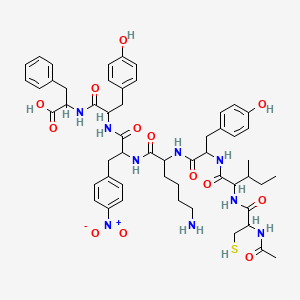
![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)
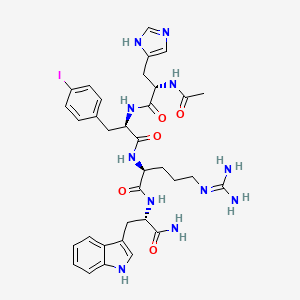
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
